(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide
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Overview
Description
Ro-37-9790, also known as GI4747, is a synthetic inhibitor of metalloproteinases. Metalloproteinases are enzymes that play a crucial role in the degradation of extracellular matrix components. Ro-37-9790 is primarily used in scientific research to study the inhibition of these enzymes and their effects on various biological processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ro-37-9790 involves multiple steps, starting from readily available starting materials. The key steps include the formation of the core structure, followed by functional group modifications to achieve the desired inhibitory activity. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature and pressure conditions to optimize the yield and purity of the compound .
Industrial Production Methods
Industrial production of Ro-37-9790 follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
Ro-37-9790 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions are commonly employed to introduce different functional groups, enhancing the compound’s inhibitory activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of Ro-37-9790 with modified functional groups, which can be further studied for their biological activity and inhibitory properties .
Scientific Research Applications
Ro-37-9790 has a wide range of applications in scientific research, including:
Chemistry: Used to study the inhibition of metalloproteinases and their role in chemical reactions.
Biology: Employed in research on cell signaling, tissue remodeling, and disease progression.
Medicine: Investigated for its potential therapeutic applications in diseases involving excessive extracellular matrix degradation, such as cancer and arthritis.
Mechanism of Action
Ro-37-9790 exerts its effects by binding to the active site of metalloproteinases, thereby inhibiting their enzymatic activity. This inhibition prevents the degradation of extracellular matrix components, which is crucial in various biological processes such as tissue remodeling and cell migration. The molecular targets of Ro-37-9790 include several types of metalloproteinases, and the pathways involved are related to cell signaling and extracellular matrix regulation .
Comparison with Similar Compounds
Ro-37-9790 is unique in its high specificity and potency as a metalloproteinase inhibitor. Similar compounds include:
Batimastat: Another metalloproteinase inhibitor with a broader range of activity.
Marimastat: Known for its oral bioavailability and use in clinical trials.
TIMP-1: A natural inhibitor of metalloproteinases with a different mechanism of action.
Ro-37-9790 stands out due to its synthetic origin and specific inhibitory profile, making it a valuable tool in scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C15H29N3O4 |
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Molecular Weight |
315.41 g/mol |
IUPAC Name |
(2R)-N-[(2R)-3,3-dimethyl-1-(methylamino)-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide |
InChI |
InChI=1S/C15H29N3O4/c1-9(2)7-10(8-11(19)18-22)13(20)17-12(14(21)16-6)15(3,4)5/h9-10,12,22H,7-8H2,1-6H3,(H,16,21)(H,17,20)(H,18,19)/t10-,12+/m1/s1 |
InChI Key |
QRXOZHSEEGNRFC-PWSUYJOCSA-N |
Isomeric SMILES |
CC(C)C[C@H](CC(=O)NO)C(=O)N[C@@H](C(=O)NC)C(C)(C)C |
Canonical SMILES |
CC(C)CC(CC(=O)NO)C(=O)NC(C(=O)NC)C(C)(C)C |
Origin of Product |
United States |
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